molecular formula C13H11N3 B3345176 2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 1019-81-4

2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B3345176
CAS No.: 1019-81-4
M. Wt: 209.25 g/mol
InChI Key: ZVAMDCCRCZFHEC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. It incorporates the diaryl-substituted imidazopyridine core, a recognized pharmacophore associated with diverse biological activities . While specific biological data for this exact compound may be limited, structural analogs within the 2,3-diaryl-3H-imidazo[4,5-b]pyridine class have demonstrated moderate cytotoxic activity against a panel of human cancer cell lines, including breast cancer MCF-7 cells and chronic myeloid leukemia K562 cells . Furthermore, this class of compounds has shown promise as anti-inflammatory agents. Research indicates that derivatives with specific substituents on the aryl rings can function as cyclooxygenase-2 (COX-2) inhibitors, with some compounds exhibiting selectivity for COX-2 over the COX-1 isoform, a desirable profile for anti-inflammatory drug development . The structural resemblance of the imidazo[4,5-b]pyridine core to purines allows these molecules to interact with various cellular pathways, making them valuable tools for researching oncology, immunology, and enzyme inhibition . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-4-2-5-10(8-9)12-15-11-6-3-7-14-13(11)16-12/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAMDCCRCZFHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541213
Record name 2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-81-4
Record name 2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to facilitate the cyclization process, leading to the formation of the imidazo[4,5-b]pyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of automated systems and optimized reaction conditions ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Formation of halogenated imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have been investigated for their antimicrobial properties. Recent studies indicate that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed enhanced sensitivity against Bacillus cereus compared to Escherichia coli, suggesting a potential for developing new antibacterial agents .

Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTarget BacteriaMIC (μmol/L)Activity Type
2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridineBacillus cereus0.6Antibacterial
This compoundEscherichia coli1.2Antibacterial

Anti-Inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has demonstrated the ability to inhibit inflammatory responses in cellular models, particularly in conditions associated with obesity and retinal ischemia. For example, it modulates transcription factors such as Nrf2 and NF-κB, which are crucial in oxidative stress regulation .

Table 2: Anti-Inflammatory Effects of Imidazo[4,5-b]pyridine Derivatives

CompoundInflammatory ModelEffectMechanism of Action
This compoundARPE-19 CellsInhibition of TNF-αNrf2/NF-κB modulation
This compoundObesity-induced modelReduced inflammationTranscription factor modulation

Antitubercular Activity

Recent investigations have highlighted the potential of imidazo[4,5-b]pyridine derivatives as antitubercular agents. A series of synthesized compounds were tested against Mycobacterium tuberculosis, with some exhibiting low MIC values indicative of potent activity .

Table 3: Antitubercular Activity of Selected Derivatives

CompoundMIC (μmol/L)Activity Type
Compound 5c0.6Antitubercular
Compound 5g0.5Antitubercular
Compound 5i0.8Antitubercular

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of imidazo[4,5-b]pyridine derivatives is crucial for optimizing their biological activities. SAR studies have revealed that modifications on the aromatic rings significantly influence their potency and selectivity against various pathogens .

Table 4: Summary of SAR Findings

ModificationChange in ActivityObserved Effect
Trifluoromethyl group at para positionIncreased selectivityReduced cytotoxicity
Ethyne spacer additionMaintained potencyEnhanced selectivity

Case Studies

Several case studies illustrate the successful application of imidazo[4,5-b]pyridine derivatives in drug development:

  • Case Study 1: A derivative was developed targeting T. brucei, demonstrating significant inhibition of endocytosis essential for parasite survival . This highlights the potential for treating diseases such as African sleeping sickness.
  • Case Study 2: The synthesis of novel compounds led to promising interactions with DprE1 enzyme in Mycobacterium tuberculosis, suggesting a pathway for new antitubercular therapies .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-rich aldehydes (e.g., 3-methylbenzaldehyde) yield higher product purity (83–87%) compared to heteroaromatic aldehydes like triazole (37–71%) due to favorable cyclization kinetics .
  • Functional Group Diversity : Halogenation (e.g., 6-bromo), alkynylation, and trifluoromethyl groups introduce steric and electronic variations, enabling tailored interactions with biological targets .

Table 2: Pharmacological Profiles of Selected Derivatives

Compound Name Biological Activity Target/Application Key Findings Reference
2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine Anticandidal, antibacterial Microbial enzymes Moderate activity against C. albicans
6-(4-Nitrophenoxy)-2-substituted derivatives Antitubercular DprE1 enzyme (Mycobacterium tuberculosis) IC₅₀ = 2.1–73 µM; nitro group binds Cys387
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Antimicrobial Broad-spectrum pathogens Comparable to streptomycin (MIC = 12.5 µg/mL)
Diaryl-substituted derivatives Anticancer Cytotoxicity (HeLa, MCF-7 cells) IC₅₀ = 8–25 µM; meta-substitution enhances activity
FAAH inhibitors (e.g., 4e, 4f, 4o) FAAH inhibition Neurological disorders IC₅₀ = 2.1–73 µM; meta-substitution critical

Key Observations :

  • Antimicrobial Activity : The 2-(pyridin-3-yl) derivative exhibits broad-spectrum activity (MIC = 12.5 µg/mL) comparable to streptomycin, while the 3-methylphenyl variant shows moderate antifungal effects .
  • Enzyme Inhibition: Nitrophenoxy-substituted derivatives (e.g., 6-(4-nitrophenoxy)) target the DprE1 enzyme in M. tuberculosis via covalent binding to Cys387, with IC₅₀ values as low as 2.1 µM .
  • Cytotoxicity : Diaryl-substituted derivatives with meta-aryl groups exhibit potent anticancer activity (IC₅₀ = 8–25 µM), outperforming para-substituted analogs .

Mechanistic and Structural Insights

  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) substituents enhance metabolic stability and target binding via hydrophobic and covalent interactions, respectively .
  • Heteroaromatic Substituents : Furan and pyridine rings improve solubility and π-π stacking with enzyme active sites, as seen in kinase and FAAH inhibitors .
  • Steric Effects : Bulky substituents (e.g., propynyl) may reduce bioavailability but increase selectivity for sterically constrained targets like bacterial MetAPs .

Biological Activity

2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological potential of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a fused imidazopyridine ring system, which is structurally similar to purines. This similarity has prompted investigations into its biological activities. Recent synthetic approaches have utilized various catalysts to enhance the yield and purity of imidazo[4,5-b]pyridine derivatives, including this compound .

Antimicrobial Activity

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. Specifically, the presence of methyl groups at specific positions enhances activity against various bacterial strains. Studies have shown that this compound demonstrates effective inhibition against Gram-positive bacteria such as Bacillus cereus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Bacillus cereus3.12
Escherichia coli12.5

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit inflammatory responses in human retinal pigment epithelial cells (ARPE-19) by modulating key transcription factors such as Nrf2 and NF-κB. These factors are crucial in regulating oxidative stress and inflammation associated with conditions like obesity and retinal ischemia .

Case Study:
In a study by Li et al., the compound significantly reduced the activation of NF-κB in response to inflammatory stimuli, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer properties of imidazo[4,5-b]pyridine derivatives have also been investigated. Compounds within this class have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. Specifically, this compound exhibited selective cytotoxicity towards HeLa cells with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HeLa2.0
SW6203.0

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is closely linked to their structural features. Substituents on the aromatic ring can significantly influence their pharmacological profiles. For instance, halogenated derivatives tend to show enhanced binding affinity and selectivity towards biological targets compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Derivatives of imidazo[4,5-b]pyridine are typically synthesized via cyclocondensation reactions. For example, arylidenemalononitriles or acrylonitriles can react with precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile under reflux conditions in ethanol with piperidine as a catalyst. Optimization involves controlling stoichiometry, reaction time (e.g., 3–24 hours), and solvent polarity. Recrystallization from DMF/EtOH mixtures improves purity . Yields range from 42% to 64%, with higher yields achieved using electron-deficient amines or high-temperature conditions .

Q. Which spectroscopic techniques are critical for structural characterization of imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H^1H, 13C^{13}C) confirms substituent positions and hydrogen bonding patterns, such as NH···N interactions in dimeric forms. Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns. Infrared (IR) and Raman spectroscopy identify vibrational modes linked to the imidazo-pyridine core. For crystalline derivatives, X-ray diffraction (XRD) resolves planar conformations and space group assignments (e.g., orthorhombic Pna21) .

Q. How are preliminary biological activities of imidazo[4,5-b]pyridine derivatives screened?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC values compared to standards like streptomycin. For enzyme inhibition, assays against metalloenzymes (e.g., methionine aminopeptidases, MetAPs) measure IC50_{50} values using colorimetric substrates. Dose-response curves are generated at 0.1–10 μM concentrations .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance the understanding of imidazo[4,5-b]pyridine electronic properties?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with 6-31G(d,p) basis sets are used to compute HOMO-LUMO gaps, electrostatic potentials, and hydrogen-bonding energetics. These models predict UV-Vis absorption spectra and correlate with experimental data. For example, B3LYP accurately reproduces XRD-derived bond lengths (mean error <0.002 Å) and vibrational frequencies for NH stretching modes (~3400 cm1^{-1}) . Exact-exchange terms in functionals improve thermochemical accuracy for reaction energetics .

Q. What strategies resolve discrepancies between experimental and computational structural data for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Discrepancies in bond angles or torsional conformations often arise from crystal packing effects (e.g., π-π stacking) not modeled in gas-phase DFT. Solvent-polarizable continuum models (PCM) or molecular dynamics (MD) simulations account for solvent/thermal effects. For dimeric forms, symmetry-adapted perturbation theory (SAPT) quantifies intermolecular forces like dispersion. Experimental-computational cross-validation using temperature-dependent IR/Raman (4–295 K) identifies anharmonic vibrations .

Q. How do substituent modifications influence the bioactivity of imidazo[4,5-b]pyridine scaffolds?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Br at position 6) enhance MetAP inhibition (IC50_{50} ~78 nM) by coordinating exogenous metal ions in enzyme active sites. Methoxy or sulfinyl groups improve cardiotonic activity via hydrophobic interactions. Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) predict binding affinities. Substitutions at the 3-methylphenyl moiety modulate solubility and bioavailability .

Methodological Considerations

Q. What experimental controls are essential when synthesizing imidazo[4,5-b]pyridine derivatives?

  • Answer : Include blank reactions (no catalyst) to confirm no side-product formation. Monitor reaction progress via TLC or HPLC. For air-sensitive steps (e.g., enamide formation), use inert atmospheres (N2_2/Ar). Characterize by-products (e.g., unreacted aldehydes) via GC-MS. Reproducibility requires strict control of anhydrous solvents and reagent purity .

Q. How to validate the accuracy of DFT-predicted vibrational spectra for imidazo[4,5-b]pyridine?

  • Answer : Compare computed IR/Raman intensities with experimental spectra at multiple temperatures (4–294 K). Scale calculated frequencies by 0.96–0.98 to correct for anharmonicity. Use potential energy distribution (PED) analysis to assign normal modes (e.g., ring breathing at ~600 cm1^{-1}) .

Data Contradiction Analysis

Q. Why do some synthesis routes for imidazo[4,5-b]pyridine derivatives report lower yields despite optimized conditions?

  • Answer : Steric hindrance from bulky substituents (e.g., isopropylbenzimidamide) slows nucleophilic attack in cyclization steps. Competing pathways (e.g., polymerization of acrylonitriles) reduce yields. Switching to microwave-assisted synthesis or ionic liquid solvents can mitigate these issues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
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2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine

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